2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide
Description
Properties
IUPAC Name |
2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O6S/c1-22-19(24)12-23(30(25,26)14-6-4-13(28-3)5-7-14)17-11-18(29-9-8-27-2)16(21)10-15(17)20/h4-7,10-11H,8-9,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACZWARXIGORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCCOC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloroaniline, 4-methoxybenzenesulfonyl chloride, and N-methylacetamide.
Step 1: The initial step involves the reaction of 2,4-dichloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate.
Step 2: The intermediate is then reacted with 2-methoxyethanol under acidic conditions to introduce the methoxyethoxy group.
Step 3: Finally, the product is treated with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the methoxyethoxy and dichloro groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-({2-[2,4-Dichloro-5-(2-Methoxyethoxy)Anilino]-2-Oxoethyl}Sulfanyl)-N,N-Diethylacetamide (CAS: 341965-06-8)
- Molecular Formula : C₁₇H₂₄Cl₂N₂O₄S
- Molecular Weight : 423.4 g/mol .
- Key Differences: Replaces the N-methylacetamide group with an N,N-diethylacetamide. Lacks the 4-methoxyphenyl sulfonyl group, instead incorporating a sulfanyl linker. Reduced molecular weight (423.4 vs.
- Implications : The absence of the sulfonyl group may reduce interactions with sulfonylurea receptors or other biological targets reliant on sulfonamide motifs.
2-[5-Chloro-2-Methoxy(Methylsulfonyl)Anilino]-N-(4-Chlorophenyl)Acetamide (CAS: 664352-56-1)
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₄S
- Molecular Weight : 403.28 g/mol .
- Key Differences :
- Implications : The methylsulfonyl group could alter electronic properties, affecting binding affinity in enzyme inhibition assays.
N-(5-Chloro-2-Methylphenyl)-2-[Ethyl-(4-Methylphenyl)Sulfonylamino]Acetamide (CAS: 756838-78-5)
- Molecular Formula : C₁₈H₂₂ClN₂O₃S
- Molecular Weight : 381.9 g/mol .
- Key Differences :
- Replaces the methoxyphenyl sulfonyl group with a 4-methylphenyl sulfonyl moiety.
- Incorporates an ethyl group instead of the 2-methoxyethoxy chain.
- Implications : The methylphenyl sulfonyl group may reduce metabolic stability compared to methoxy-substituted derivatives .
Comparative Analysis of Pharmacological and Physicochemical Properties
Structural Impact on Bioactivity
- Chloro Substituents : The 2,4-dichloro configuration is conserved in analogs like CAS: 341965-06-8 and CAS: 664352-56-1, suggesting importance in hydrophobic interactions or halogen bonding .
- Acetamide Variations : N-methylacetamide (parent compound) vs. N,N-diethylacetamide (CAS: 341965-06-8) may influence solubility and metabolic clearance due to steric and electronic differences .
Biological Activity
The compound 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant research findings.
- Molecular Formula : C25H23Cl2F3N2O6S
- Molar Mass : 607.43 g/mol
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological pathways. Notably, it has been studied for its potential effects on transcription factors (TFs) that regulate gene expression. The compound may influence the activity of TFs involved in mitochondrial function, oxidative stress response, and other critical cellular processes .
Biological Activity Overview
The compound exhibits several biological activities that can be summarized as follows:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against certain strains such as Salmonella typhi and Bacillus subtilis. However, activity against other bacterial strains was noted to be weaker .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, indicating possible applications in treating conditions related to these enzymes .
- Polypharmacological Effects : The compound's structure suggests it may act on multiple targets within the cell, a property associated with polypharmacological drugs. This characteristic allows for broader therapeutic applications and could enhance efficacy in complex diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds and their implications:
- A study assessing various inhibitors of the mitochondrial electron transport chain (mETC) found that compounds affecting this pathway produced distinct transcription factor activity profiles (TFAPs). The invariant TFAPs observed suggest that similar mechanisms might be at play for this compound .
- Another investigation into structurally diverse compounds revealed that those with sulfonyl groups exhibited significant enzyme inhibition and antibacterial properties. The findings support the hypothesis that the sulfonamide moiety contributes to the pharmacological effectiveness observed in this class of compounds .
Summary of Biological Activities
Comparison with Similar Compounds
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Polypharmacological Potential |
|---|---|---|---|
| This compound | Moderate to strong | Yes | Yes |
| Sulfonamide Derivative A | Strong | Yes | Moderate |
| Sulfonamide Derivative B | Weak | Yes | High |
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide?
- Methodology : A multi-step synthesis is typically required. Begin with the sulfonylation of 4-methoxyphenylamine using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane). Subsequent coupling with 2,4-dichloro-5-(2-methoxyethoxy)aniline can be achieved via amide bond formation using coupling reagents like EDCI/HOBt in DMF. Final N-methylation may involve methyl iodide in the presence of a base (e.g., K₂CO₃). Monitor reaction progress via TLC and purify intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, sulfonyl groups) and aromatic proton environments. For example, sulfonyl-linked aromatic protons typically resonate at δ 7.5–8.0 ppm .
- IR Spectroscopy : Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and methoxyethoxy substituents .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation and amidation steps?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for sulfonylation to stabilize intermediates and enhance reactivity. For amidation, toluene or dioxane may reduce side reactions .
- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion.
- Temperature Control : Sulfonylation proceeds optimally at 0–5°C to minimize hydrolysis, while amidation requires room temperature to 60°C .
Q. What strategies resolve low solubility in biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound in aqueous buffers.
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance solubility, which are cleaved in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models to correlate in vitro potency with in vivo efficacy .
- Structural Analog Comparison : Test derivatives with modified sulfonyl or methoxy groups to isolate pharmacophore contributions .
Key Considerations for Experimental Design
- Purity Standards : Ensure intermediates are ≥95% pure (HPLC) to avoid downstream side reactions.
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay reliability .
- Safety Protocols : Handle chlorinated intermediates in a fume hood due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
